2-Allyl-4-(trifluoromethoxy)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6H,1,3,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBVTCRSDRKDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Importance of Allyl and Trifluoromethoxy Functional Groups in Aromatic Systems
The unique chemical personality of 2-Allyl-4-(trifluoromethoxy)aniline is derived directly from the interplay of its constituent functional groups. The allyl and trifluoromethoxy groups, when attached to an aromatic system like aniline (B41778), impart a range of properties that are highly sought after in synthetic and medicinal chemistry.
Design Principles for Multifunctional Aniline Derivatives in Chemical Research
The creation of a molecule like 2-Allyl-4-(trifluoromethoxy)aniline is a deliberate exercise in chemical design, aimed at producing a compound with a specific set of properties and potential applications. The design of such multifunctional aniline (B41778) derivatives is guided by several key principles.
The strategic placement of substituents on the aniline ring allows for the fine-tuning of the molecule's reactivity and physical characteristics. For instance, placing the electron-donating amino group and the electron-withdrawing trifluoromethoxy group in a para-relationship, as seen in the parent 4-(trifluoromethoxy)aniline, creates a "push-pull" electronic system that can be exploited in various applications. The introduction of an allyl group at the ortho position adds a sterically accessible site for further synthetic elaboration without fundamentally altering the electronic character of the para-substituents.
Research into the synthesis of aniline derivatives often focuses on developing efficient and selective methods for introducing these functional groups. For example, recent advancements have provided new protocols for the synthesis of ortho-trifluoromethoxylated anilines through intramolecular rearrangement reactions. wikipedia.orgrsc.org Similarly, palladium-catalyzed reactions are a cornerstone for the synthesis of 2-alkenyl-tethered anilines. youtube.com These synthetic strategies allow chemists to build a library of diverse aniline derivatives for screening in various applications.
The ultimate goal in designing such molecules is often to create intermediates for the synthesis of more complex targets. Aniline derivatives are fundamental building blocks for a vast range of compounds, including dyes, polymers, and, most notably, pharmaceuticals and agrochemicals. For example, substituted anilines are key components in many herbicides and fungicides. chemicalbook.com
Current Research Landscape and Emerging Trends for the Compound Class
Regioselective Ortho-Allylation of 4-(Trifluoromethoxy)aniline Precursors
The introduction of an allyl group at the carbon atom adjacent (ortho) to the amine in 4-(trifluoromethoxy)aniline is a pivotal step. The trifluoromethoxy group at the para-position is strongly electron-withdrawing, which can deactivate the aromatic ring and influence the regioselectivity of the allylation reaction.
Transition Metal-Catalyzed Ortho-Allylation Strategies
Transition metal catalysis provides a powerful tool for the direct C-H functionalization of aromatic rings, enabling the formation of C-C bonds with high selectivity. google.com For the ortho-allylation of aniline derivatives, catalysts based on palladium, platinum, and iron have been investigated. google.comrsc.orgunavarra.es These reactions often require a directing group to achieve ortho-selectivity, and the inherent amino group of aniline can serve this purpose.
Palladium-catalyzed C-H activation is a common method for selectively forming ortho-allylic anilines. unavarra.es However, these reactions can necessitate N-protection of the aniline to prevent competing N-arylation and can require elevated temperatures and long reaction times. unavarra.esresearchgate.net The use of specific ligands, such as [2,2′-bipyridin]-6(1H)-one, has been shown to enable the direct ortho-arylation of unprotected anilines by favoring C-C bond formation over C-N coupling. researchgate.net
Iron catalysis presents a more economical and less toxic alternative. google.com A notable iron-catalyzed para-C-H allylation of aniline derivatives has been developed using a chelation-induced strategy, which highlights the ability of transition metals to control regioselectivity. google.com While this specific method favors the para position, it underscores the principle of using a metal catalyst to functionalize a specific C-H bond on the aniline ring. For the synthesis of this compound, a catalyst system that directs allylation to the ortho position would be essential. The presence of the electron-withdrawing trifluoromethoxy group would likely influence the reaction conditions required, potentially necessitating more forcing conditions or specialized ligands to achieve high yields.
| Catalyst System | Substrate Type | Selectivity | Key Findings |
| Pd-catalysis with N-Bz-Gly/Ag₂CO₃ | Tertiary Anilines | Ortho | Provides a method for selective arene allylation, though it requires tertiary amines and stoichiometric base. unavarra.es |
| Pd-catalysis with [2,2'-bipyridin]-6(1H)-one | Unprotected Anilines | Ortho (Arylation) | Ligand is crucial for achieving chemoselectivity and regioselectivity in C-H functionalization. researchgate.net |
| FeCl₃·6H₂O | N-arylpicolinamide | Para | Demonstrates the use of an inexpensive iron catalyst for remote C-H allylation via a chelation strategy. google.com |
Direct Allylation with Allylic Alcohols and Ethers
Direct C-allylation using allylic alcohols or ethers as the allyl source is an atom-economical and environmentally favorable approach, as it avoids the need for pre-functionalized allylating agents. rsc.orgrsc.org Platinum and palladium complexes have been effectively used to catalyze the allylation of anilines directly with allylic alcohols. rsc.orgnih.gov
One effective system employs a platinum catalyst, such as Pt(acac)₂, with triphenylphosphine (PPh₃) and a titanium co-catalyst, like Ti(OPrⁱ)₄, in refluxing benzene (B151609). rsc.org The titanium reagent is believed to accelerate the reaction by promoting the cleavage of the allyl-OH bond. rsc.org This method has been shown to work for anilines with both electron-donating and electron-withdrawing groups, although anilines bearing electron-withdrawing substituents generally produce lower yields of the corresponding allylic anilines. rsc.org Given that 4-(trifluoromethoxy)aniline contains a strong electron-withdrawing group, this methodology might be applicable, though potentially with reduced efficiency.
Palladium catalysis, in the presence of titanium(IV) isopropoxide and molecular sieves, has also been successful for the allylation of less nucleophilic anilines, such as those containing cyano or nitro groups, using allylic alcohols. nih.gov This suggests that the methodology could be adapted for 4-(trifluoromethoxy)aniline, which is also a less nucleophilic substrate.
| Catalyst System | Allyl Source | Substrate Scope | Key Findings |
| Pt(acac)₂ / PPh₃ / Ti(OPrⁱ)₄ | Allyl alcohol | Anilines (electron-donating and -withdrawing) | Titanium co-catalyst enhances reaction rate and yield; lower yields observed for anilines with electron-withdrawing groups. rsc.org |
| Palladium / Ti(OPrⁱ)₄ / 4 Å MS | Allyl alcohol | Acidic and less nucleophilic anilines | Effective for functionalizing anilines that are poor nucleophiles, such as nitroanilines. nih.gov |
| Deep Eutectic Solvents (DES) | Allyl alcohol | Anilines, indoles, hydrazides | A metal-free, green approach using a mixture of choline chloride and lactic acid at room temperature. capes.gov.brresearchgate.net |
Base-Mediated Allylation Protocols for Substituted Anilines
Base-mediated reactions offer an alternative to transition metal-catalyzed processes for C-C bond formation. In some cases, a strong base can be used to deprotonate a position on the aromatic ring or an N-H bond, generating a nucleophile that can react with an allylating agent. For instance, the reaction of terminal (het)arylacetylenes with N-allyl ketimines in the presence of potassium tert-butoxide (KOtBu) in DMSO leads to the formation of substituted pyrroles through the interplay of carbanions. google.com While not a direct allylation of an aniline ring, this demonstrates the principle of using a base to generate reactive intermediates from allylic precursors.
A catalyst- and additive-free method for synthesizing 2-benzyl N-substituted anilines has been reported, proceeding through an imine condensation followed by an isoaromatization pathway. This highlights that C-C bond formation and aromatization can be achieved under mild, base-free conditions in certain systems. The development of a specific base-mediated protocol for the direct ortho-allylation of 4-(trifluoromethoxy)aniline would require careful selection of the base and reaction conditions to favor C-allylation over N-allylation and to overcome the deactivating effect of the trifluoromethoxy group.
Hydrotalcite-Catalyzed Allylation for Mono- versus Di-substituted Product Control
Hydrotalcites are layered double hydroxides, typically composed of magnesium and aluminum, that can act as solid base catalysts. rsc.orgunavarra.es Their derived mixed oxides, formed upon calcination, are also effective catalysts for various organic transformations, including imination reactions. rsc.org The basic sites on the surface of hydrotalcites can adsorb and activate molecules containing N-H or O-H bonds. rsc.org
While the direct application of hydrotalcites for the C-allylation of anilines is not extensively documented, their catalytic activity in related reactions provides a basis for potential application. For example, Mg-Al mixed oxides have been shown to catalyze the reaction of benzyl amine with aniline. rsc.org The mechanism involves the activation of C-H bonds by the basic sites on the catalyst surface. rsc.org It is plausible that these basic sites could similarly activate the N-H bond of 4-(trifluoromethoxy)aniline, enhancing its nucleophilicity for a reaction with an allylating agent. The structured nature of the catalyst could also offer a means to control selectivity between mono- and di-allylated products by providing a constrained reaction environment. However, specific research into hydrotalcite-catalyzed allylation of anilines is required to validate this potential.
Functional Group Interconversions for Trifluoromethoxy Incorporation
The trifluoromethoxy (OCF₃) group is highly valued in medicinal chemistry due to its unique electronic properties and high lipophilicity. Its incorporation into an aromatic ring often requires specialized methods.
Amination Pathways for Trifluoromethoxy-Substituted Arenes
One logical route to this compound is to first synthesize an arene containing the trifluoromethoxy group and an allyl group, followed by the introduction of the amino group. Direct C-H amination of arenes is a developing field. Copper-catalyzed methods have been developed for the amination of arenes using N-hydroxyphthalimide as an amido radical precursor. This approach has been shown to be effective for arenes containing electron-withdrawing groups like trifluoromethyl, often yielding meta-substituted products.
Alternatively, a more established pathway involves the synthesis of ortho-trifluoromethoxylated anilines from N-aryl-N-hydroxylamine derivatives. In this multi-step process, an N-hydroxylamine can be treated with a trifluoromethyl source, such as Togni's reagent, to form an N-(trifluoromethoxy)amine intermediate. This intermediate then undergoes a rearrangement to yield the ortho-trifluoromethoxylated aniline. This strategy provides a reliable method for introducing the OCF₃ group ortho to the amine. To apply this to the target molecule, one could start with an N-hydroxyaniline derivative that already contains the allyl group at the desired position.
A mechanochemical method has also been developed for the conversion of an aromatic amino group into a trifluoromethoxy group using a pyrylium salt and a trifluoromethoxide source. While this represents the reverse transformation, it highlights the advanced chemical strategies being developed for the interconversion of these important functional groups.
| Method | Precursor | Reagents | Key Feature |
| OCF₃ Migration | N-aryl-N-hydroxylamine | Togni reagent II, Cs₂CO₃, heat | Provides a general route to ortho-trifluoromethoxylated aniline derivatives via an intramolecular rearrangement. |
| Direct C-H Amination | Arene (e.g., (trifluoromethyl)benzene) | N-hydroxyphthalimide, CuBr | A radical-based method for directly installing an amino group, though regioselectivity can be an issue. |
| SₙAr Substitution | Ring-substituted anilines | Pyrylium tetrafluoroborate, ⁻OCF₃ source | Mechanochemical method for replacing an amino group with an OCF₃ group. |
Development of Analogues and Derivatives of this compound
The development of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties. These modifications can be categorized by alterations to the aniline core or the allyl substituent.
Modification of the Aniline Ring
Derivatives can be synthesized by introducing additional substituents onto the aromatic ring of this compound. Given the directing effects of the amino and trifluoromethoxy groups, electrophilic aromatic substitution reactions would likely introduce substituents at the C3 and C5 positions. For instance, halogenation (bromination or chlorination) could provide useful handles for further functionalization via cross-coupling reactions.
Furthermore, analogues can be prepared by varying the substitution pattern of the trifluoromethoxy and allyl groups on the aniline ring. For example, the synthesis of isomers such as 2-allyl-5-(trifluoromethoxy)aniline or 3-allyl-4-(trifluoromethoxy)aniline would require different starting materials and synthetic strategies. The synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported through a two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration. nih.govresearchgate.net This methodology provides access to a range of synthetically useful ortho-OCF₃ aniline derivatives. nih.govresearchgate.net
Modification of the Allyl Group
The allyl group itself presents opportunities for derivatization. The double bond can undergo a variety of chemical transformations, including:
Oxidation: Cleavage of the double bond via ozonolysis would yield an ortho-formyl or ortho-carboxy aniline derivative, which are valuable synthetic intermediates.
Isomerization: The terminal double bond can be isomerized to an internal position to form the corresponding (E/Z)-propenyl aniline.
Addition Reactions: The double bond can participate in addition reactions, such as hydrogenation to form the 2-propyl derivative, or hydroboration-oxidation to yield the corresponding alcohol.
The development of these analogues is crucial for expanding the chemical space around the core structure of this compound and for investigating the impact of these structural changes on the molecule's properties.
Table 2: Potential Analogues and Derivatives of this compound
| Class | Example Compound | Modification |
| Ring-Substituted Analogues | 3-Bromo-2-allyl-4-(trifluoromethoxy)aniline | Bromination of the aromatic ring |
| 2-Allyl-5-(trifluoromethoxy)aniline | Isomeric substitution pattern | |
| Allyl Group Derivatives | 2-(2-Oxoethyl)-4-(trifluoromethoxy)aniline | Oxidative cleavage of the allyl group |
| 2-Propyl-4-(trifluoromethoxy)aniline | Hydrogenation of the allyl group | |
| 2-(2-Hydroxypropyl)-4-(trifluoromethoxy)aniline | Hydration of the allyl group |
Transformations at the Aromatic Amine Moiety
The primary aromatic amine in this compound is a key site for various chemical modifications, including condensation reactions to form imines and nucleophilic substitutions to yield N-alkylated and N-acylated products.
Schiff Base Formation and Related Condensation Reactions
The reaction of primary amines with aldehydes or ketones to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. nih.govglobalconference.info This condensation reaction typically proceeds via the formation of a carbinolamine intermediate, followed by dehydration to yield the final imine. globalconference.info The reaction is often catalyzed by acids and may require the removal of water to drive the equilibrium towards the product. nih.gov For this compound, condensation with various carbonyl compounds would yield a range of Schiff bases with potential applications as ligands in coordination chemistry or as intermediates in further synthetic transformations. jetir.orgresearchgate.net
Table 1: Examples of Schiff Base Formation with Substituted Anilines
| Aniline Derivative | Carbonyl Compound | Reaction Conditions | Product | Reference |
| p-Chloroaniline | m-Nitrobenzaldehyde | Ethanol, reflux | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | jetir.org |
| Aniline | Benzaldehyde | Ethanol, glacial acetic acid, reflux | N-Benzylideneaniline | globalconference.info |
| 2,4,6-trimethyl-m-phenylenediamine | o-Vanillin | Not specified | Novel Schiff base L2 | researchgate.net |
N-Alkylation and Acylation Reactions
The nitrogen atom of the primary amine in this compound can act as a nucleophile, reacting with alkylating and acylating agents. N-alkylation can be achieved using various alkyl halides, and the selectivity for mono- versus di-alkylation can be a challenge. psu.edu The use of ionic liquids as solvents has been shown to improve the selectivity for N-monoalkylation of anilines. psu.edu Catalytic methods, such as ruthenium-catalyzed N-alkylation with alcohols via a "borrowing hydrogen" strategy, offer a greener alternative to traditional methods. rsc.org
N-acylation is typically achieved by reacting the aniline with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. This reaction is generally high-yielding and provides stable amide products.
Table 2: Examples of N-Alkylation and N-Acylation of Anilines
| Aniline Derivative | Reagent | Catalyst/Conditions | Product Type | Reference |
| Aniline | Alkyl halides | Cesium fluoride-Celite, CH3CN | N-Alkylated aniline | researchgate.net |
| Aniline | Alcohols | SmI2, MW | Mono-N-alkylated aniline | researchgate.net |
| Aniline Derivatives | Primary carbohydrate alcohols | Ruthenium catalyst | N-Alkylated aniline (Aminosugar) | rsc.org |
| Aniline | Acid chlorides | Pyridine | N-Acylated aniline (Amide) | General Knowledge |
Reactivity of the Allylic Side Chain
The allyl group in this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, including metathesis, cyclizations, and cross-coupling processes.
Olefin Metathesis for Macrocyclization and Heterocycle Synthesis
Olefin metathesis, a powerful tool in organic synthesis, allows for the redistribution of carbon-carbon double bonds. harvard.edu For a molecule like this compound, after suitable derivatization to introduce a second olefinic moiety, ring-closing metathesis (RCM) can be employed for the synthesis of macrocycles. Cross-metathesis (CM) with other olefins can be used to construct more complex acyclic structures or to introduce new functional groups. researchgate.netrsc.orgfrontiersin.org Ruthenium-based catalysts, such as Grubbs' and Hoveyda-Grubbs' catalysts, are commonly used for these transformations due to their high functional group tolerance. harvard.edu The efficiency of metathesis can be influenced by the nature of the substrate and the catalyst used. For instance, allyl sulfides have been shown to be reactive substrates in ruthenium-catalyzed olefin metathesis reactions when the appropriate catalyst is chosen. rsc.org
Intramolecular Cyclization Reactions (e.g., Aminocyanation)
Radical Reactions and Cross-Coupling Processes
The double bond of the allyl group is susceptible to radical addition reactions. Furthermore, the allylic position can be involved in transition metal-catalyzed cross-coupling reactions. Allyl-allyl cross-coupling is a significant method for the construction of 1,5-dienes, which are prevalent in natural products. rsc.org Various transition metals, including palladium, nickel, and copper, have been utilized to catalyze these reactions with good control over regioselectivity and enantioselectivity. rsc.org Additionally, radical-radical cross-coupling processes can be employed for the synthesis of complex molecules. For example, the coupling of trifluoromethyl ketyl radicals with allyl radicals has been demonstrated. nih.gov The cross-coupling of organic fluorides with allenes via a silyl-radical-relay pathway has also been reported for the construction of all-carbon quaternary centers. nih.gov
Table 3: Examples of Cross-Coupling Reactions Involving Allylic Systems
| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Reference |
| Allyl-allyl cross-coupling | Allylic nucleophile and allylic electrophile | Pd, Ni, Cu, or Ir catalyst | 1,5-diene | rsc.org |
| Radical-radical cross-coupling | Trifluoromethyl acetophenone (B1666503) derivatives and allyl bromide | Visible light photocatalyst or electrochemical conditions | Trifluoromethyl- and allyl-substituted tert-alcohol | nih.gov |
| Ni-catalyzed cross-coupling | Alkyl halides and alkyl Grignard reagents | Ni(π-allyl)2 | Cross-coupled alkane | rsc.org |
| Metallaphotoredox cross-coupling | Alkyl bromides and aryl bromides | Tris(trimethylsilyl)silane, photocatalyst, Ni catalyst | Csp3–Csp2 coupled product | acs.org |
Influence of Trifluoromethoxy Group on Aromatic Reactivity and Stability
The trifluoromethoxy (-OCF₃) group is a powerful modulator of electronic properties on an aromatic ring, exhibiting a dual nature. It is a potent electron-withdrawing group due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. This effect significantly reduces the electron density of the aniline ring, thereby deactivating it towards electrophilic aromatic substitution reactions compared to unsubstituted aniline. drugbank.comcresset-group.com This deactivation enhances the molecule's stability and resistance to oxidative degradation. cresset-group.com
Despite its strong inductive pull, the oxygen atom of the trifluoromethoxy group possesses lone pairs of electrons that can participate in resonance (+M effect), donating electron density back to the aromatic ring. This resonance effect preferentially directs incoming electrophiles to the ortho and para positions. drugbank.comcresset-group.com In the case of this compound, the para-position is already occupied by the -OCF₃ group. Therefore, electrophilic attack would be directed to the positions ortho to the activating amino group and meta to the deactivating trifluoromethoxy group.
The presence of the -OCF₃ group also significantly increases the lipophilicity of the molecule. cresset-group.com This property is a crucial factor in many applications, including medicinal chemistry and agrochemistry, as it can enhance the transport of the molecule across biological membranes.
Table 1: Comparison of Electronic Properties of Related Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect |
| -OCH₃ | Weakly -I | Strongly +M | Activating | Ortho, Para |
| -CF₃ | Strongly -I | Weakly -I | Deactivating | Meta |
| -OCF₃ | Strongly -I | Weakly +M | Deactivating | Ortho, Para |
This table presents a generalized comparison of the electronic effects of substituents on an aromatic ring.
Complexation with Metal Centers and Ligand Applications
Aniline and its derivatives are well-known to coordinate with a variety of metal centers through the lone pair of electrons on the nitrogen atom of the amino group, acting as monodentate ligands. nih.govsigmaaldrich.com The presence of additional donor atoms, such as the double bond of the allyl group in this compound, could allow for bidentate chelation, forming a stable five-membered ring with a metal center. This chelation effect typically results in more stable metal complexes compared to those formed with monodentate aniline ligands. chemrxiv.org
The strong electron-withdrawing nature of the para-trifluoromethoxy group would decrease the basicity of the aniline nitrogen, thereby weakening its coordination to a metal center. However, the potential for N,π-chelation with the allyl group could counteract this effect to some extent.
The resulting metal complexes could have interesting catalytic or material properties. For instance, palladium complexes of allylated amines are known to be involved in various cross-coupling reactions. wikipedia.org Furthermore, Schiff base complexes derived from substituted anilines have been investigated for their antimicrobial and other biological activities. nih.gov While no specific metal complexes of this compound have been reported, the synthesis of complexes with other substituted anilines is well-documented. researchgate.netbeilstein-journals.org These complexes are typically prepared by reacting the aniline derivative with a metal salt in a suitable solvent. nih.govchemrxiv.org
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Potential Metal Partners |
| Monodentate | Aniline Nitrogen | Transition metals (e.g., Cu, Ni, Co, Pd) |
| Bidentate (Chelating) | Aniline Nitrogen, Allyl C=C | Transition metals (e.g., Pd, Pt, Rh) |
This table outlines the plausible coordination behaviors of the title compound based on its structure.
Structural Elucidation and Spectroscopic Characterization of 2 Allyl 4 Trifluoromethoxy Aniline and Its Derivatives
Comprehensive Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Positional and Stereochemical Assignment
No specific ¹H, ¹³C, or ¹⁹F NMR data for 2-Allyl-4-(trifluoromethoxy)aniline is available in the searched scientific literature.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
No specific high-resolution mass spectrometry data for this compound has been found in the public domain.
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
There is no published FT-IR spectrum for this compound.
Electronic Spectroscopy (UV-Vis) and Fluorescence Studies
No UV-Vis absorption or fluorescence emission data for this compound is publicly available.
X-ray Crystallography for Crystalline State Structural Analysis
There are no published X-ray crystal structures for this compound.
Computational Chemistry and Theoretical Investigations on 2 Allyl 4 Trifluoromethoxy Aniline
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Allyl-4-(trifluoromethoxy)aniline, DFT calculations can elucidate the distribution of electron density and identify the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. bohrium.com
The electronic properties of aniline (B41778) derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. bohrium.comscispace.com The trifluoromethoxy group (-OCF3) at the para-position and the allyl group (-CH2CH=CH2) at the ortho-position to the amino group (-NH2) in this compound will have distinct effects on the electron density of the benzene (B151609) ring. The -OCF3 group is strongly electron-withdrawing, which would decrease the electron density on the ring and influence the energy of the molecular orbitals. The allyl group, while less impactful than the other substituents, can also modulate the electronic environment.
DFT calculations can provide quantitative predictions of various reactivity descriptors, as shown in the hypothetical data below.
Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Softness (S) | 0.19 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 2.80 eV | Propensity to accept electrons |
Note: These values are illustrative and would require specific DFT calculations to be confirmed.
Mechanistic Studies of Reactions Involving Allylic and Anilino Moieties
The structure of this compound features two key reactive sites: the allylic group and the anilino group. Computational studies can model the reaction mechanisms involving these moieties.
The anilino moiety (the -NH2 group and the aromatic ring) is susceptible to electrophilic substitution on the aromatic ring, with the amino group being a strong activating group and ortho-, para-director. However, the presence of the electron-withdrawing trifluoromethoxy group would deactivate the ring towards electrophilic attack. DFT can be used to model the transition states and intermediates of reactions such as N-acylation or diazotization to predict the most likely reaction pathways. scispace.com
The allylic moiety is known for its unique reactivity. The C-H bonds at the allylic position (the CH2 group adjacent to the double bond) are weaker than typical sp3 C-H bonds, making them susceptible to radical reactions and oxidation. wikipedia.org Furthermore, the double bond can undergo various addition reactions. Theoretical models can investigate the energetics of different reaction pathways, such as:
Ene reactions: Where the allyl group can react with an "enophile."
Oxidation: Formation of epoxides or other oxygenated products at the double bond.
Allylation: The use of the molecule as an allylating agent. wikipedia.org
Mechanistic studies would involve calculating the activation energies for these potential reactions to determine their feasibility and selectivity.
Conformational Analysis and Intermolecular Interactions
The flexibility of the allyl and trifluoromethoxy groups allows for multiple possible conformations of this compound. Conformational analysis, using computational methods, can identify the most stable geometric arrangements of the molecule by calculating the potential energy surface as a function of dihedral angles.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) |
|---|---|---|
| A | ~90° (gauche) | 0.00 |
| B | ~0° (syn-periplanar) | +1.5 |
Note: This table represents a simplified, hypothetical outcome of a conformational analysis.
Furthermore, computational models can predict and quantify the nature and strength of intermolecular interactions. For this compound, these would include:
Hydrogen bonding: The amino group can act as a hydrogen bond donor, and the oxygen and fluorine atoms can act as acceptors.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Van der Waals forces: General attractive or repulsive forces between molecules.
Understanding these interactions is crucial for predicting the macroscopic properties of the compound, such as its boiling point and crystal packing structure.
Advanced Applications As Chemical Intermediates and Advanced Building Blocks
Precursors in Heterocyclic Chemistry for Nitrogen-Containing Scaffolds
Nitrogen-containing heterocycles are fundamental components of many natural products, pharmaceuticals, and functional materials. nih.gov The synthesis of these scaffolds is a central theme in organic chemistry, and 2-Allyl-4-(trifluoromethoxy)aniline is a promising precursor for their construction. The presence of the amino and allyl groups in a proximate relationship allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems.
The general reactivity of 2-alkynylanilines, which are structurally related to 2-allylanilines, demonstrates the potential for synthesizing a range of nitrogen-containing heterocycles. mdpi.com For instance, the reaction of 2-alkynylanilines with carbonyl compounds can yield N-(Z)-alkenyl indoles. mdpi.com While specific examples for this compound are not detailed in the provided search results, the fundamental reactivity of the 2-allylaniline (B3051291) moiety suggests its utility in similar transformations. The amino group can act as a nucleophile, attacking the activated double bond of the allyl group under catalytic conditions to form five- or six-membered rings. youtube.com
Furthermore, the synthesis of quinolines, a significant class of nitrogen-containing heterocycles, often involves the cyclization of substituted anilines. nih.gov The allyl group in this compound can be isomerized to a propenyl group, which can then undergo cyclization and oxidation to form a quinoline (B57606) ring, functionalized with a trifluoromethoxy group at the 6-position.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Scaffold | Potential Synthetic Route | Key Functional Groups Involved |
| Dihydroquinolines | Intramolecular cyclization of the allyl group onto the aromatic ring, followed by tautomerization. | Amino group, Allyl group |
| Indoles/Indolines | Isomerization of the allyl group followed by intramolecular cyclization. | Amino group, Allyl group |
| Pyrroloquinolines | Multi-step synthesis involving initial quinoline formation followed by annulation of a pyrrole (B145914) ring. | Amino group, Allyl group |
Role in the Synthesis of Biologically Relevant Molecules as Chemical Scaffolds or Intermediates
The trifluoromethoxy group (-OCF3) is of growing importance in medicinal chemistry. mdpi.comnih.gov It is often used to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. mdpi.combohrium.com The presence of this group in this compound makes it an attractive starting material for the synthesis of new therapeutic agents.
Anilines are prevalent in a vast number of bioactive molecules, though their use can present challenges related to metabolic instability and toxicity. rsc.orgcresset-group.com The strategic incorporation of a trifluoromethoxy group, as seen in this compound, can help mitigate these issues. bohrium.com This "super-halogen" or "pseudo-halogen" substituent can significantly influence the electronic properties of a molecule, which can be advantageous for optimizing drug-receptor interactions. nih.gov
While direct synthesis of a specific drug from this compound is not explicitly documented in the provided results, its utility can be inferred from the applications of related compounds. For example, trifluralin, a dinitroaniline herbicide, contains a trifluoromethyl group and demonstrates how aniline (B41778) derivatives are used in agrochemicals. wikipedia.org The trifluoromethoxy group in this compound could similarly be leveraged in the design of new pesticides or herbicides. chemimpex.com
The allyl group provides a handle for further molecular elaboration, allowing for the introduction of additional pharmacophoric features through reactions such as hydroformylation, epoxidation, or Heck coupling. This versatility allows medicinal chemists to explore a wider chemical space in the search for new lead compounds.
Table 2: Influence of the Trifluoromethoxy Group on Molecular Properties
| Property | Influence of -OCF3 Group | Reference |
| Metabolic Stability | Increased due to the strength of the C-F bonds. | mdpi.com |
| Lipophilicity | Increased, which can improve membrane permeability. | mdpi.comnih.gov |
| Bioavailability | Can be fine-tuned to optimize absorption and distribution. | mdpi.com |
| Electronic Properties | Strong electron-withdrawing nature can modulate pKa and receptor binding. | nih.gov |
Utility in Advanced Material Science and Fluorine Chemistry
The unique properties of fluorine-containing compounds extend beyond medicinal chemistry into the realm of materials science. researchgate.net The trifluoromethoxy group in this compound can impart desirable characteristics to polymers and other advanced materials. These can include enhanced thermal stability, chemical resistance, and specific optical and electrical properties. chemimpex.comresearchgate.net
Aromatic diamines, which can be synthesized from anilines, are key monomers in the production of high-performance polymers like polyimides. researchgate.net While this compound is a monoamine, it can be chemically modified to create a diamine or other monomers suitable for polymerization. The presence of the trifluoromethoxy substituent in such polymers can lead to materials with low dielectric constants and reduced moisture absorption, which are critical properties for applications in microelectronics. researchgate.net
The allyl group also offers a route to polymerization. For instance, it can undergo free-radical polymerization or be used in metathesis polymerization reactions to create novel polymer backbones. The resulting polymers would have the trifluoromethoxy group as a pendant moiety, influencing the bulk properties of the material. The thermal decomposition of related trifluoromethyl-substituted phenols has been shown to produce polymeric films, suggesting a potential pathway for the polymerization of derivatives of this compound. nih.gov
In the broader context of fluorine chemistry, this compound serves as a valuable building block for introducing the trifluoromethoxy group into a variety of organic molecules. The synthesis of complex fluorinated compounds is a significant area of research, and intermediates like this compound are essential tools for chemists working in this field.
Concluding Remarks and Future Research Outlook
Summary of Key Academic Discoveries and Contributions
As a novel molecular entity, the primary academic contribution of 2-Allyl-4-(trifluoromethoxy)aniline will stem from its initial synthesis and characterization. The development of efficient synthetic routes to this compound would be a noteworthy achievement in organic synthesis. Drawing from established methodologies for the synthesis of related compounds, several potential pathways can be envisioned.
One plausible approach involves a Claisen rearrangement of a precursor, 4-(trifluoromethoxy)-O-allylaniline. This pericyclic reaction is a well-established method for the ortho-allylation of phenols and anilines. organic-chemistry.orglibretexts.org The synthesis of the precursor itself would likely start from 4-(trifluoromethoxy)aniline, which can be allylated on the nitrogen, followed by an in-situ rearrangement, or prepared from 4-aminophenol through O-allylation, trifluoromethoxylation, and subsequent rearrangement.
Another promising synthetic strategy is the direct C-H allylation of 4-(trifluoromethoxy)aniline. Advances in transition-metal catalysis, particularly with palladium or rhodium catalysts, have enabled the direct functionalization of aromatic C-H bonds, offering a more atom-economical route. nih.gov
The trifluoromethoxy group is known for its strong electron-withdrawing nature and high lipophilicity, often referred to as a "super-halogen." nih.gov Its presence at the para-position of the aniline (B41778) ring is expected to significantly lower the pKa of the anilinium ion compared to unsubstituted aniline, and influence the regioselectivity of further electrophilic aromatic substitution reactions. The allyl group at the ortho-position introduces a versatile handle for a variety of subsequent chemical transformations, including but not limited to, oxidation, reduction, addition reactions, and transition-metal catalyzed cross-coupling reactions.
The initial characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and electronic properties.
| Spectroscopic Data | Expected Observations for this compound |
| 1H NMR | Signals corresponding to the allyl group (vinylic and allylic protons), aromatic protons with splitting patterns indicative of a 1,2,4-trisubstituted benzene (B151609) ring, and the amine protons. |
| 13C NMR | Resonances for the allyl group carbons, aromatic carbons (with the carbon attached to the OCF3 group showing a characteristic quartet due to C-F coupling), and the carbons of the aniline core. |
| 19F NMR | A singlet for the -OCF3 group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=C stretching of the allyl group, and C-F stretching of the trifluoromethoxy group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C10H10F3NO. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Identification of Research Gaps and Challenges
The primary research gap is the current lack of any reported synthesis or study of this compound. This presents both a challenge and an opportunity for synthetic organic chemists.
Key challenges in the synthesis of this compound are likely to include:
Regioselectivity: In direct allylation methods, achieving exclusive ortho-allylation without competing N-allylation or di-allylation could be a significant hurdle. The electronic nature of the trifluoromethoxy group will play a crucial role in directing the incoming allyl group.
Harsh Reaction Conditions: The introduction of the trifluoromethoxy group often requires harsh conditions or specialized reagents, which may not be compatible with the allyl group. nih.govnih.gov Developing a synthetic sequence where these two functionalities can be introduced without interfering with each other is a key challenge.
Precursor Availability: The availability and cost of suitably functionalized starting materials for either the Claisen rearrangement or direct allylation routes may also pose a challenge.
From a theoretical standpoint, there is a gap in understanding the precise electronic interplay between the ortho-allyl group and the para-trifluoromethoxy group and how this affects the reactivity of the aniline nitrogen and the aromatic ring. Computational studies could provide valuable insights into the molecular orbitals, charge distribution, and reaction pathways of this molecule.
Prospective Directions for Synthetic Methodologies and Functional Applications
The future research outlook for this compound is rich with possibilities, spanning from the development of novel synthetic methods to the exploration of its potential applications in various fields of chemistry.
Prospective Synthetic Methodologies:
Development of Catalytic Systems: A significant area for future research will be the development of novel and efficient catalytic systems for the regioselective synthesis of this compound. This could involve the design of new ligands for transition metals to control the ortho-allylation of trifluoromethoxylated anilines.
Flow Chemistry Approaches: The use of microfluidic reactors or flow chemistry could offer advantages in terms of safety, scalability, and control over reaction parameters for some of the potentially hazardous steps, such as trifluoromethoxylation.
Enantioselective Synthesis: The allyl group provides an opportunity for the introduction of chirality. Future work could focus on the development of enantioselective methods to synthesize chiral derivatives of this compound, which would be of high value in medicinal chemistry.
Prospective Functional Applications:
Medicinal Chemistry: Anilines are privileged scaffolds in drug discovery. The unique combination of a lipophilic trifluoromethoxy group and a reactive allyl handle makes this compound an attractive building block for the synthesis of novel bioactive molecules. The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability, while the allyl group can be used for covalent modification of biological targets or for further derivatization to explore structure-activity relationships.
Agrochemicals: The trifluoromethoxy group is a common feature in many modern pesticides and herbicides. This compound could serve as a precursor for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.
Materials Science: Anilines are monomers for the synthesis of polyanilines, a class of conducting polymers. The presence of the allyl and trifluoromethoxy groups could be used to tune the electronic properties, solubility, and processability of the resulting polymers, making them suitable for applications in sensors, electronic devices, and corrosion protection. rsc.orgrsc.org
Q & A
Q. Methodological Answer :
- Light Sensitivity : Store at 2–8°C in amber vials to prevent photodegradation, as recommended for structurally similar anilines.
- Oxidative Stability : Avoid strong oxidizers (e.g., KMnO₄) unless intentionally oxidizing the amino group. The trifluoromethoxy group enhances stability but does not fully prevent degradation.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to protect the allyl and amino groups from oxidation.
Basic Question: What analytical methods are used to characterize this compound?
Q. Methodological Answer :
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 307 [M+H]⁺ in ) and retention time (e.g., 0.99 minutes under SQD-AA05 conditions).
- Elemental Analysis : Validate purity (e.g., %C, %H, %N) against theoretical values.
- NMR : Use ¹⁹F NMR to verify trifluoromethoxy group integrity and ¹H NMR to confirm allyl group geometry.
Advanced Question: How to resolve contradictory data on reaction yields in published studies?
Q. Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd/C) for coupling steps, as catalytic activity varies significantly.
- Solvent Optimization : Polar aprotic solvents (DMF, THF) may improve allylation efficiency compared to protic solvents.
- Scale-Up Adjustments : Continuous flow reactors enhance reproducibility in nitration/hydrogenation steps compared to batch methods.
Advanced Question: What is the biological relevance of this compound?
Methodological Answer :
While direct studies are limited, structural analogs (e.g., 4-(trifluoromethoxy)aniline derivatives) are intermediates in agrochemicals and kinase inhibitors.
- Mechanistic Insight : The trifluoromethoxy group increases lipophilicity, potentially enhancing membrane permeability in bioactive molecules.
- Toxicity Screening : Follow EPA DSSTox guidelines for preliminary hazard assessment (e.g., LD50, mutagenicity).
Basic Question: How does the allyl group affect reactivity compared to methyl or hydrogen substituents?
Q. Methodological Answer :
- Steric Effects : The allyl group introduces steric hindrance, slowing electrophilic substitution but enabling Diels-Alder or radical reactions.
- Electronic Effects : The allyl group’s electron-donating resonance stabilizes intermediates, contrasting with methyl’s inductive effects.
- Comparative Data : Methyl-substituted analogs (e.g., 2-Methyl-4-(trifluoromethoxy)aniline) exhibit lower boiling points (206.9°C vs. allyl derivatives).
Advanced Question: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles due to toxicity (H302+H312: harmful if swallowed or in contact with skin).
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (H331: toxic if inhaled).
- Spill Management : Neutralize with absorbents (e.g., vermiculite) and dispose as hazardous waste (UN 2810).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
